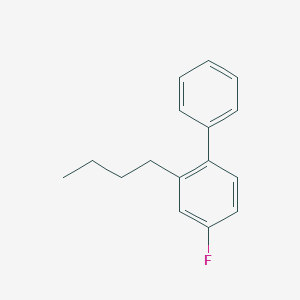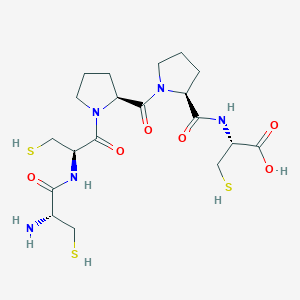
C12H14BrIO5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by the presence of bromine and iodine atoms, which contribute to its unique chemical properties. It is a derivative of oxane, a six-membered ring containing oxygen, and features multiple hydroxyl groups, making it a polyol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C12H14BrIO5 typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bromophenol and iodinated compounds.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.
Reaction Steps: The synthetic route may involve halogenation, etherification, and hydroxylation reactions. For instance, bromophenol can undergo iodination to introduce the iodine atom, followed by etherification with an oxane derivative to form the final compound.
Industrial Production Methods
Industrial production of This compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process typically includes:
Raw Material Procurement: Sourcing high-purity bromophenol and iodinated intermediates.
Reaction Optimization: Optimizing reaction parameters such as temperature, pressure, and reaction time to maximize yield.
Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
C12H14BrIO5: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The bromine and iodine atoms can be reduced to form dehalogenated products.
Substitution: The bromine and iodine atoms can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of dehalogenated alcohols.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Aplicaciones Científicas De Investigación
C12H14BrIO5: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of C12H14BrIO5 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
C12H14BrIO5: can be compared with other similar compounds, such as:
- (2-bromo-5-iodophenyl)(cyclopentyl)methanol : This compound also contains bromine and iodine atoms but differs in its structural framework and functional groups.
- (2R,3S,4R,5S,6R)-2-(4-bromophenoxy)-6-(iodomethyl)oxane-3,4,5-triol : A stereoisomer with different spatial arrangement of atoms, leading to distinct chemical properties.
The uniqueness of This compound
Propiedades
Fórmula molecular |
C12H14BrIO5 |
|---|---|
Peso molecular |
445.04 g/mol |
Nombre IUPAC |
2-(4-bromophenoxy)-6-(iodomethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H14BrIO5/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,15-17H,5H2 |
Clave InChI |
KMKUGSBGWATLAO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OC2C(C(C(C(O2)CI)O)O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3a'S,6a'R)-5-chloro-5'-(2-methoxyethyl)-2,4',6'-trioxo-1,2,3',3a',4',5',6',6a'-octahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-3'-yl]propanamide](/img/structure/B12629339.png)



![1-[2-(Pyridin-2-yl)ethyl]-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine](/img/structure/B12629374.png)
![2-[(Methylamino)(pentafluorophenyl)methyl]phenol](/img/structure/B12629377.png)
![2-tert-butyl-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12629378.png)
methanone](/img/structure/B12629385.png)
![2,2'-[(2,5-Diamino-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-diamine)](/img/structure/B12629394.png)
![N-Hydroxy-N~3~-[2-(pyridin-2-yl)ethyl]-beta-alaninamide](/img/structure/B12629397.png)

![[(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid](/img/structure/B12629409.png)
![Tert-butyl[(3-butylnon-1-EN-1-YL)oxy]dimethylsilane](/img/structure/B12629423.png)

